Carnocin-UI49 is sourced from Carnobacterium piscicola, a Gram-positive bacterium commonly found in various environments, including food products. Lantibiotics are classified into two main classes: Class I (lantibiotics) and Class II (non-lantibiotics). Carnocin-UI49 falls under Class I due to its structural characteristics and the presence of lanthionine residues, which contribute to its antimicrobial activity against a range of Gram-positive bacteria, including Listeria species .
The synthesis of carnocin-UI49 involves a multi-step process that includes ribosomal translation followed by extensive post-translational modifications. The gene encoding carnocin-UI49 is part of a larger operon that contains genes responsible for its synthesis, modification, and immunity. The key steps in the synthesis include:
Purification methods for carnocin-UI49 typically involve chromatography techniques such as XAD chromatography followed by cation exchange chromatography, allowing for efficient isolation from bacterial cultures .
The molecular structure of carnocin-UI49 consists of approximately 34 amino acids, making it one of the larger lantibiotics. Its structure is characterized by multiple lanthionine bridges that confer stability and enhance its antimicrobial properties. The exact sequence and structure can vary slightly among different strains but generally maintain a conserved core that is crucial for its function .
Carnocin-UI49 exhibits specific chemical reactions that are essential for its antimicrobial action:
The mechanism of action of carnocin-UI49 primarily involves:
These properties make carnocin-UI49 suitable for various applications in food preservation where temperature fluctuations may occur .
Carnocin-UI49 has several potential applications in various fields:
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